[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
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Overview
Description
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is an antimalarial agent that combines two active pharmaceutical ingredients: sulfadoxine and pyrimethamine. This combination works synergistically to inhibit the synthesis of folinic acid in malaria parasites, making it effective against strains resistant to other antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is synthesized by combining sulfadoxine and pyrimethamine. Sulfadoxine is a sulfonamide antibiotic, while pyrimethamine is a dihydrofolate reductase inhibitor. The synthesis involves the sequential blockage of two enzymes involved in folinic acid synthesis in the parasites .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of sulfadoxine and pyrimethamine, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: Sulfadoxine can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Pyrimethamine can be reduced to its corresponding amine.
Substitution: Both sulfadoxine and pyrimethamine can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used
Major Products
Oxidation: Sulfone derivatives of sulfadoxine.
Reduction: Amines derived from pyrimethamine.
Substitution: Various substituted derivatives of sulfadoxine and pyrimethamine
Scientific Research Applications
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of sulfonamides and dihydrofolate reductase inhibitors.
Biology: Employed in research on malaria parasites and their resistance mechanisms.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mechanism of Action
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exerts its effects by inhibiting two key enzymes in the folinic acid synthesis pathway of malaria parasites. Sulfadoxine inhibits dihydropteroate synthase, while pyrimethamine inhibits dihydrofolate reductase. This dual inhibition leads to a depletion of folinic acid, which is essential for DNA synthesis and cell division in the parasites .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial drug, but with a different mechanism of action.
Quinine: Used for treating malaria, but less effective against resistant strains.
Artemisinin: A potent antimalarial, often used in combination therapies
Uniqueness
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate’s uniqueness lies in its dual mechanism of action, which makes it effective against strains of malaria that are resistant to other antimalarial drugs. This combination therapy reduces the risk of resistance development and provides a broader spectrum of activity .
Properties
CAS No. |
19128-95-1 |
---|---|
Molecular Formula |
C26H37NO8 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
InChI Key |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
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